molecular formula C₁₉H₂₂D₅Cl₂N₃S B1154803 Aminopromazine-d5 Dihydrochloride

Aminopromazine-d5 Dihydrochloride

Cat. No.: B1154803
M. Wt: 405.44
Attention: For research use only. Not for human or veterinary use.
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Description

Aminopromazine-d5 Dihydrochloride is a deuterated analog of aminopromazine, a phenothiazine-derived compound. The "-d5" designation indicates the substitution of five hydrogen atoms with deuterium, a stable isotope of hydrogen, which is commonly employed in pharmacokinetic and metabolic studies to enhance analytical detection via mass spectrometry . As a dihydrochloride salt, the compound contains two molecules of hydrochloric acid (HCl) bound to its base structure, improving solubility and stability for pharmaceutical applications .

Properties

Molecular Formula

C₁₉H₂₂D₅Cl₂N₃S

Molecular Weight

405.44

Synonyms

10-[2,3-Bis(dimethylamino)propyl]-phenothiazine-d5 Dihydrochloride;  N1,​N1,​N2,​N2-​Tetramethyl-​3-​(10H-​phenothiazin-​10-​yl)​-​,1,​2-​propanediamine-d5 Dihydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Chemical and Structural Comparison

Aminopromazine-d5 Dihydrochloride shares functional groups and structural motifs with several dihydrochloride and hydrochloride salts. Key comparisons include:

Table 1: Structural and Chemical Properties
Compound Name Molecular Formula CAS No. Salt Form Key Features
Chlorpromazine Hydrochloride C₁₇H₁₉ClN₂S·HCl 69-09-0 Hydrochloride Phenothiazine antipsychotic
Desipramine Hydrochloride C₁₈H₂₂N₂·HCl 58-28-6 Hydrochloride Tricyclic antidepressant
Levocetirizine Dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 130018-87-0 Dihydrochloride Antihistamine
Trientine Dihydrochloride C₆H₁₈N₄·2HCl 38260-01-6 Dihydrochloride Copper-chelating agent
S-(2-(Dimethylamino)ethyl) isothiourinium dihydrochloride C₅H₁₄N₃S·2HCl 16111-27-6 Dihydrochloride Sensitizing agent (restricted use)

Key Observations :

  • Salt Form Impact : Dihydrochloride salts (e.g., Levocetirizine, Trientine) exhibit higher aqueous solubility compared to their hydrochloride counterparts (e.g., Chlorpromazine Hydrochloride) due to the additional HCl molecule, which enhances ionization .
  • Structural Diversity: While Aminopromazine-d5 belongs to the phenothiazine class, other dihydrochlorides like Levocetirizine (antihistamine) and Trientine (chelator) demonstrate the versatility of the dihydrochloride form across therapeutic categories .

Pharmacological and Regulatory Comparisons

Antipsychotic and Antidepressant Agents
  • Chlorpromazine Hydrochloride: A first-generation antipsychotic with a phenothiazine backbone. Its hydrochloride salt is widely used, but impurities like the dihydrochloride form of its metabolites (e.g., Imp. B(EP) dihydrochloride) are monitored for quality control .
  • Desipramine Hydrochloride : A tricyclic antidepressant; its hydrochloride form is standard, whereas dihydrochloride derivatives are rare, highlighting the specificity of salt selection for stability and efficacy .
Antihistamines and Chelators
  • Levocetirizine Dihydrochloride : The dihydrochloride form enhances bioavailability compared to the free base (388.89 g/mol vs. 461.81 g/mol for the salt), emphasizing the role of salt forms in optimizing drug delivery .
  • Trientine Dihydrochloride : Used in Wilson’s disease, its dihydrochloride form is standardized under multiple pharmacopeial names (e.g., BAN, USAN), underscoring regulatory acceptance of dihydrochloride salts for metal chelation .
Restricted or Specialized Compounds
  • S-(2-(Dimethylamino)ethyl) isothiourinium dihydrochloride: A sensitizing agent restricted under EU regulations due to safety concerns, illustrating that dihydrochloride salts may also pose unique regulatory challenges .

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